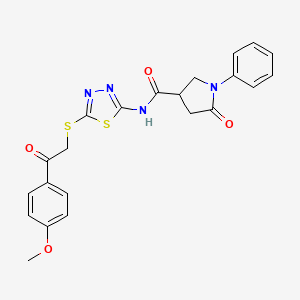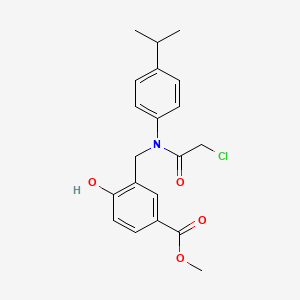
methyl 3-((2-chloro-N-(4-isopropylphenyl)acetamido)methyl)-4-hydroxybenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 3-((2-chloro-N-(4-isopropylphenyl)acetamido)methyl)-4-hydroxybenzoate is a synthetic organic compound with potential applications in various fields such as medicinal chemistry, pharmaceuticals, and materials science. This compound features a complex structure that includes a benzoate ester, a chlorinated acetamide, and a hydroxybenzoate moiety, making it a versatile molecule for chemical modifications and functional studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-((2-chloro-N-(4-isopropylphenyl)acetamido)methyl)-4-hydroxybenzoate typically involves multiple steps:
-
Formation of 2-chloro-N-(4-isopropylphenyl)acetamide
Reagents: 2-chloroacetyl chloride, 4-isopropylaniline.
-
Synthesis of Methyl 4-hydroxybenzoate
Reagents: 4-hydroxybenzoic acid, methanol.
Conditions: Esterification is performed using a catalytic amount of sulfuric acid under reflux conditions.
-
Coupling Reaction
Reagents: Methyl 4-hydroxybenzoate, 2-chloro-N-(4-isopropylphenyl)acetamide.
Conditions: The coupling is facilitated by a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the processes to handle larger quantities of reagents and products.
Chemical Reactions Analysis
Types of Reactions
-
Oxidation
- The hydroxy group on the benzoate moiety can undergo oxidation to form a quinone derivative.
Reagents: Potassium permanganate, chromium trioxide.
-
Reduction
- The chlorinated acetamide can be reduced to an amine.
Reagents: Lithium aluminum hydride, hydrogen gas with a palladium catalyst.
-
Substitution
- The chlorine atom in the acetamide can be substituted with nucleophiles.
Reagents: Sodium azide, thiols.
Common Reagents and Conditions
Oxidation: Typically performed in aqueous or organic solvents under controlled temperatures.
Reduction: Conducted in inert atmospheres to prevent oxidation of the reduced product.
Substitution: Carried out in polar solvents with appropriate bases to neutralize the by-products.
Major Products
Oxidation: Quinone derivatives.
Reduction: Amine derivatives.
Substitution: Azide or thiol-substituted derivatives.
Scientific Research Applications
Chemistry
Catalysis: The compound can be used as a ligand in metal-catalyzed reactions due to its functional groups.
Material Science: Potential use in the synthesis of polymers and advanced materials.
Biology
Enzyme Inhibition: The compound may act as an inhibitor for certain enzymes due to its structural similarity to natural substrates.
Bioconjugation: Used in the modification of biomolecules for imaging and therapeutic purposes.
Medicine
Drug Development: Potential lead compound for the development of new pharmaceuticals targeting specific pathways.
Antimicrobial Agents: Structural modifications can yield derivatives with antimicrobial properties.
Industry
Coatings and Adhesives: Utilized in the formulation of specialty coatings and adhesives due to its chemical stability and reactivity.
Agriculture: Potential use in the development of agrochemicals.
Mechanism of Action
The mechanism by which methyl 3-((2-chloro-N-(4-isopropylphenyl)acetamido)methyl)-4-hydroxybenzoate exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s functional groups allow it to form hydrogen bonds, hydrophobic interactions, and covalent bonds with these targets, thereby modulating their activity. Pathways involved may include inhibition of enzyme activity or alteration of receptor signaling.
Comparison with Similar Compounds
Similar Compounds
Methyl 4-hydroxybenzoate: Lacks the acetamido and chlorinated groups, making it less versatile in chemical reactions.
2-chloro-N-(4-isopropylphenyl)acetamide: Does not have the benzoate ester and hydroxy groups, limiting its applications in bioconjugation and catalysis.
Uniqueness
Methyl 3-((2-chloro-N-(4-isopropylphenyl)acetamido)methyl)-4-hydroxybenzoate is unique due to its combination of functional groups, which provide a wide range of chemical reactivity and potential applications. Its structure allows for diverse modifications, making it a valuable compound in various fields of research and industry.
Properties
IUPAC Name |
methyl 3-[(N-(2-chloroacetyl)-4-propan-2-ylanilino)methyl]-4-hydroxybenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22ClNO4/c1-13(2)14-4-7-17(8-5-14)22(19(24)11-21)12-16-10-15(20(25)26-3)6-9-18(16)23/h4-10,13,23H,11-12H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBYLVNXWJAJSJC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)N(CC2=C(C=CC(=C2)C(=O)OC)O)C(=O)CCl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22ClNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-{2,4-dioxo-3-[2-(thiophen-2-yl)ethyl]-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}-N-[4-(propan-2-yl)phenyl]acetamide](/img/structure/B2616701.png)
![7-hydroxy-3-(2-methoxyphenyl)-2-methyl-8-[(4-methylpiperazin-1-yl)methyl]-4H-chromen-4-one](/img/structure/B2616703.png)
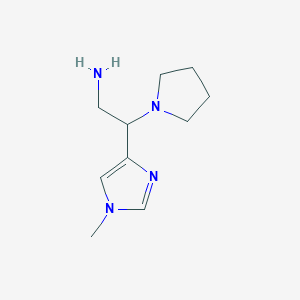
![N'-[2-(4-FLUOROBENZENESULFONYL)-2-(FURAN-2-YL)ETHYL]-N-[(OXOLAN-2-YL)METHYL]ETHANEDIAMIDE](/img/structure/B2616707.png)
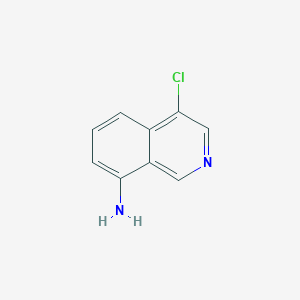
![N-(2,2-dimethoxyethyl)-7-(pyrrolidin-1-yl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-5-amine](/img/structure/B2616712.png)
![2-[3-cyclopropyl-5-(difluoromethyl)-1H-pyrazol-1-yl]acetic acid](/img/structure/B2616713.png)

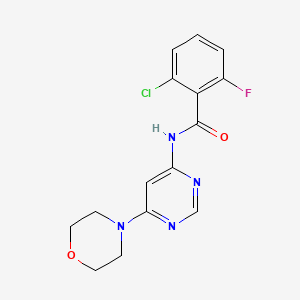
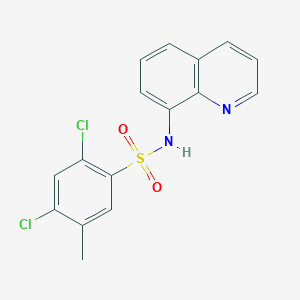
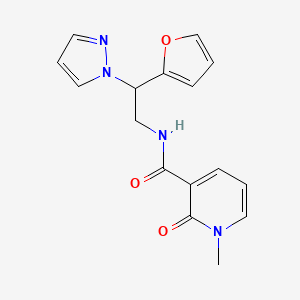
![2-[(Benzo[1,3]dioxol-5-ylmethyl)-amino]-butan-1-ol](/img/structure/B2616719.png)
